molecular formula C19H20Cl2O2 B11997078 CYCLOPROPANE, 1,1-DICHLORO-2,2-BIS(p-ETHOXYPHENYL)- CAS No. 22125-35-5

CYCLOPROPANE, 1,1-DICHLORO-2,2-BIS(p-ETHOXYPHENYL)-

Cat. No.: B11997078
CAS No.: 22125-35-5
M. Wt: 351.3 g/mol
InChI Key: CFUHLQNLZGRFTB-UHFFFAOYSA-N
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Description

Cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- is a halogenated cyclopropane derivative. This compound is known for its unique structure, which includes a cyclopropane ring substituted with two chlorine atoms and two p-ethoxyphenyl groups. It has a molecular formula of C19H20Cl2O2 and a molecular weight of 351.27 .

Chemical Reactions Analysis

Cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- has various scientific research applications:

Mechanism of Action

The mechanism of action of cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

CAS No.

22125-35-5

Molecular Formula

C19H20Cl2O2

Molecular Weight

351.3 g/mol

IUPAC Name

1-[2,2-dichloro-1-(4-ethoxyphenyl)cyclopropyl]-4-ethoxybenzene

InChI

InChI=1S/C19H20Cl2O2/c1-3-22-16-9-5-14(6-10-16)18(13-19(18,20)21)15-7-11-17(12-8-15)23-4-2/h5-12H,3-4,13H2,1-2H3

InChI Key

CFUHLQNLZGRFTB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C3=CC=C(C=C3)OCC

Origin of Product

United States

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